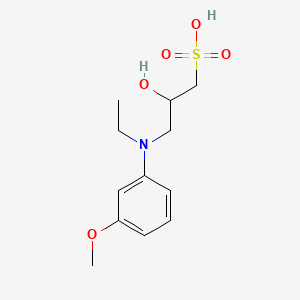
N-ethyl-N-(2-hydroxy-3sulfopropyl)-3-methoxylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonic acid group, which is known for its strong acidic properties, and an amino group attached to a hydroxypropane chain, making it a versatile molecule for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-methoxyaniline with ethyl bromide to form 3-ethyl-3-methoxyaniline. This intermediate is then reacted with epichlorohydrin under basic conditions to yield 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane. Finally, the sulfonation of this intermediate with sulfur trioxide or chlorosulfonic acid produces the target compound.
Industrial Production Methods
In an industrial setting, the production of 3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged residues in proteins, while the amino and hydroxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-phosphonic acid: Similar structure but with a phosphonic acid group instead of a sulfonic acid group.
Uniqueness
3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid is unique due to the presence of the sulfonic acid group, which imparts strong acidic properties and enhances its solubility in water. This makes it particularly useful in applications where high solubility and strong acidity are required.
Eigenschaften
Molekularformel |
C12H19NO5S |
|---|---|
Molekulargewicht |
289.35 g/mol |
IUPAC-Name |
3-(N-ethyl-3-methoxyanilino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO5S/c1-3-13(8-11(14)9-19(15,16)17)10-5-4-6-12(7-10)18-2/h4-7,11,14H,3,8-9H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
ZLQNJZKBJSMXCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(CS(=O)(=O)O)O)C1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


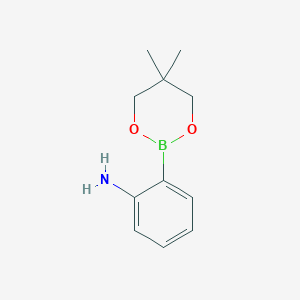



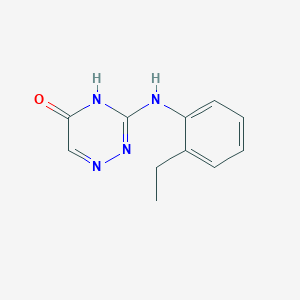
![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)
![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)

![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)
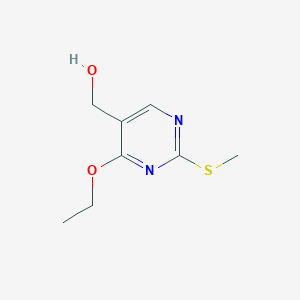
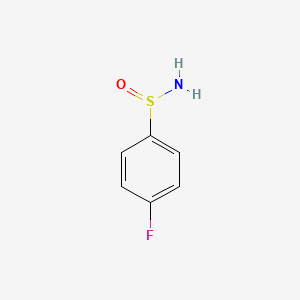

![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)

